-Hydroxypropanoyl chloride (3-HPC) finds application as a reactive intermediate in various organic syntheses. Its key functionality lies in the presence of both an acyl chloride group (C(=O)Cl) and a hydroxyl group (OH) within the molecule, allowing it to participate in diverse reactions.
One prominent example involves the synthesis of TNF-α inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis and psoriasis. 3-HPC serves as a building block in the construction of these molecules by undergoing acylation reactions with various amine-containing compounds [].
Beyond its established role in synthesizing existing drugs, 3-HPC holds promise for future drug discovery efforts. Its unique chemical properties make it a potential precursor for novel drug candidates targeting various therapeutic areas.
Research suggests the possibility of utilizing 3-HPC in the synthesis of compounds with diverse functionalities, potentially leading to the development of drugs for various diseases []. However, further research is necessary to explore and validate these potential applications.
Understanding the fundamental properties of 3-HPC is crucial for its safe and effective utilization in research settings. Studies have been conducted to investigate its physical and chemical characteristics, including its melting point, boiling point, and reactivity profile [].
3-Hydroxypropanoyl chloride, with the chemical formula and CAS number 109608-73-3, is an acyl chloride derivative of 3-hydroxypropanoic acid. This compound is characterized by its high reactivity due to the presence of the acyl chloride functional group, which facilitates various nucleophilic substitution reactions. It is a colorless to pale yellow liquid that is corrosive and volatile, making it a useful reagent in organic synthesis.
3-Hydroxypropanoyl chloride is a hazardous compound and should be handled with care:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
3-Hydroxypropanoyl chloride plays a significant role in biochemical pathways as an intermediate in the synthesis of various bioactive compounds. Notably, it is involved in producing 3-hydroxypropionic acid, which has applications in pharmaceuticals and as a platform chemical. Some derivatives of this compound have shown potential as tumor necrosis factor-alpha inhibitors, indicating its relevance in medicinal chemistry .
The synthesis of 3-hydroxypropanoyl chloride can be achieved through several methods:
These methods highlight the compound's synthetic accessibility for research and industrial applications .
3-Hydroxypropanoyl chloride is utilized in various fields:
Several compounds share structural similarities with 3-hydroxypropanoyl chloride. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Propionyl chloride | Derived from propionic acid, used in similar reactions. | |
| Acetyl chloride | Smaller acyl group, widely used in organic synthesis. | |
| Butyryl chloride | Larger acyl group, used for different esterifications. |
Uniqueness of 3-Hydroxypropanoyl Chloride: Its hydroxyl group distinguishes it from other acyl chlorides, allowing for specific reactions that yield biologically relevant compounds not readily produced from other similar compounds .
3-Hydroxypropanoyl chloride (CAS: 109608-73-3) is an organic compound with the molecular formula C₃H₅ClO₂ and a molecular weight of 108.52 g/mol. Its structure features a three-carbon chain with a terminal acyl chloride group and a hydroxyl group at the beta position.
The chemical structure of 3-hydroxypropanoyl chloride can be represented as HOCH₂CH₂COCl, highlighting its key functional groups:
| Identifier Type | Value |
|---|---|
| IUPAC Name | 3-hydroxypropanoyl chloride |
| CAS Registry Number | 109608-73-3 |
| Molecular Formula | C₃H₅ClO₂ |
| Molecular Weight | 108.52 g/mol |
| InChI | InChI=1S/C3H5ClO2/c4-3(6)1-2-5/h5H,1-2H2 |
| InChIKey | ZDOWUKFHZLWXJA-UHFFFAOYSA-N |
| SMILES | C(CO)C(=O)Cl |